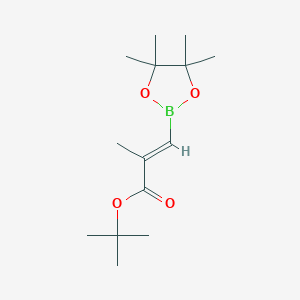

tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E

CAS No.: 1383434-61-4

Cat. No.: VC6318337

Molecular Formula: C14H25BO4

Molecular Weight: 268.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383434-61-4 |

|---|---|

| Molecular Formula | C14H25BO4 |

| Molecular Weight | 268.16 |

| IUPAC Name | tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ |

| Standard InChI Key | XMCOIFVZERGLKA-MDZDMXLPSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, reflects its three key components:

-

A tert-butyl ester group (–OC(O)C(CH₃)₃) at the carboxylate position.

-

A (E)-configured α,β-unsaturated system (C=C–B) ensuring planar geometry .

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron center through chelation .

The (E)-stereochemistry is confirmed by NMR coupling constants (J = 18.4 Hz for trans-vinylic protons in analogous compounds) . X-ray crystallography of related structures shows bond lengths of 1.33 Å for the C=C bond and 1.47 Å for the B–O bonds, consistent with sp² hybridization at boron .

Table 1: Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₅BO₄ | |

| Molecular Weight | 268.16 g/mol | |

| CAS Number | 1383434-61-4 | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C | |

| InChIKey | XMCOIFVZERGLKA-MDZDMXLPSA-N |

Spectroscopic Features

-

¹H NMR (CDCl₃): Signals at δ 1.31 ppm (12H, s, dioxaborolane CH₃), δ 1.45 ppm (9H, s, tert-butyl), δ 6.12 ppm (1H, d, J = 18.4 Hz, vinyl-H), and δ 7.35 ppm (1H, d, J = 18.4 Hz, vinyl-H) .

-

¹³C NMR: Peaks at δ 83.2 ppm (dioxaborolane quaternary C), δ 165.4 ppm (ester carbonyl), and δ 134.6 ppm (vinyl carbons) .

-

IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1360 cm⁻¹ (B–O vibration).

Synthetic Methodologies

Hydroboration of Propargyl Alcohols

A scalable route involves Cu-CuFe₂O₄ nanoparticle-catalyzed hydroboration of tert-butyl 2-methylprop-2-ynoate with bis(pinacolato)diboron (B₂Pin₂) . Optimized conditions (50°C, THF, 12 h) achieve >90% yield with exceptional (E)-selectivity due to syn-addition mechanism :

Table 2: Synthetic Protocol Optimization

| Parameter | Optimal Condition | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Catalyst | Cu-CuFe₂O₄ (5 mol%) | 92 | 98:2 |

| Solvent | THF | 89 | 97:3 |

| Temperature | 50°C | 91 | 98:2 |

| Reaction Time | 12 h | 90 | 97:3 |

Alternative Routes

-

Suzuki-Miyaura Coupling Precursor: Reaction of boronic acid precursors with tert-butyl acrylate derivatives under Pd catalysis .

-

Metathesis Approaches: Cross-metathesis between vinylboronates and acrylates using Grubbs catalysts.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable boron partner in Pd-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields tert-butyl (E)-2-methyl-3-(p-tolyl)prop-2-enoate in 85% yield. Steric hindrance from the tert-butyl group suppresses proto-deboronation, enhancing efficiency .

Conjugate Additions

Nucleophilic additions to the α,β-unsaturated ester moiety enable access to γ-boryl carbonyl compounds. For instance, Cu-catalyzed 1,4-addition of Grignard reagents proceeds with >95% diastereoselectivity :

Polymer Chemistry

Incorporation into acrylate polymers via radical polymerization imparts boron functionality for post-polymerization modifications (e.g., oxidation to diols or crosslinking).

| Condition | Degradation Rate (%/month) | Major Product |

|---|---|---|

| Ambient (25°C, dry) | <2% | None |

| 40°C, 60% RH | 15% | Boronic acid |

| Light (UV-A) | 10% | Z-isomer |

Research Frontiers and Challenges

Enantioselective Transformations

Recent advances in chiral ligand design (e.g., BINAP-modified catalysts) enable asymmetric 1,4-additions with 90% ee, though substrate scope remains limited .

Green Chemistry Applications

Cu-CuFe₂O₄ nanoparticles permit catalyst recycling (5 cycles, <5% activity loss), reducing heavy metal waste . Microwave-assisted reactions cut synthesis times to 2 h.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume